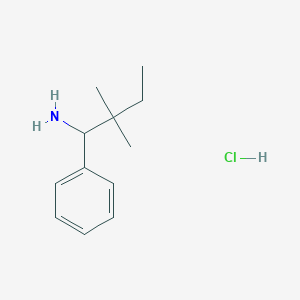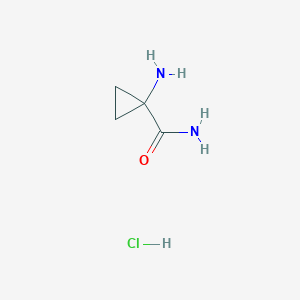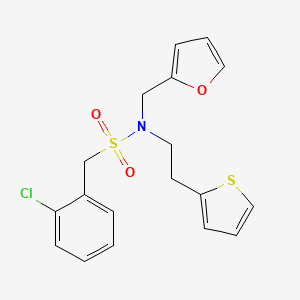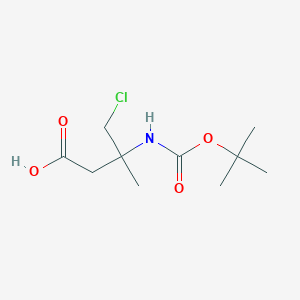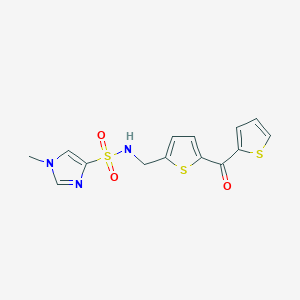![molecular formula C21H21N3O4S B2607396 (2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide CAS No. 873307-21-2](/img/structure/B2607396.png)
(2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a sulfamoyl group, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfamoyl group and the prop-2-enamide moiety. Common reagents used in these reactions include dimethyl sulfate, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxazole N-oxides from oxidation.
- Sulfonamides from reduction.
- Halogenated derivatives from substitution.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets, such as receptors or enzymes, involved in disease processes.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparación Con Compuestos Similares
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A bromide salt used as an antiseptic and disinfectant.
Comparison: While cetylpyridinium chloride and domiphen bromide share some structural similarities with (2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide, the latter’s unique combination of an oxazole ring, sulfamoyl group, and prop-2-enamide moiety provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
(E)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-4-6-17(7-5-14)8-13-20(25)22-18-9-11-19(12-10-18)29(26,27)24-21-15(2)16(3)23-28-21/h4-13,24H,1-3H3,(H,22,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPDTMWANKKGSY-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2607313.png)


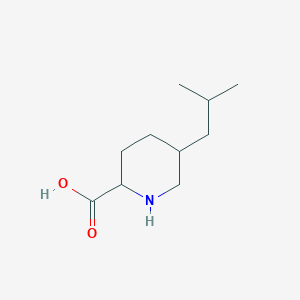
![1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2607321.png)
![N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B2607322.png)
![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)
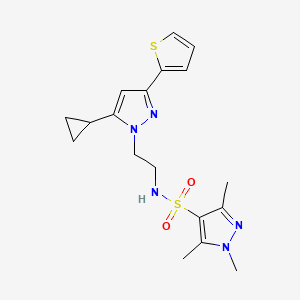
![methyl 2-[8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2607325.png)
